C6-Nbd-PI
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C6-Nbd-PI typically involves the conjugation of a nitrobenzoxadiazole (NBD) group to a phosphatidylinositol molecule. The process begins with the preparation of NBD-hexanoic acid, which is then coupled to the phosphatidylinositol backbone through an amide bond formation. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The final product is purified using chromatographic techniques and characterized by spectroscopic methods to ensure its chemical integrity and fluorescent properties .
Chemical Reactions Analysis
Types of Reactions
C6-Nbd-PI undergoes various chemical reactions, including:
Oxidation: The NBD group can be oxidized, altering its fluorescent properties.
Reduction: The nitro group in the NBD moiety can be reduced to an amino group.
Substitution: The NBD group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Nucleophiles like amines or thiols can react with the NBD group under mild conditions.
Major Products
Oxidation: Oxidized derivatives of this compound with altered fluorescence.
Reduction: Amino derivatives of this compound.
Substitution: Substituted derivatives with various functional groups attached to the NBD moiety.
Scientific Research Applications
C6-Nbd-PI is extensively used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in cell biology to visualize lipid trafficking and distribution within cells.
Medicine: Utilized in drug delivery research to track the distribution of lipid-based drug carriers.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
C6-Nbd-PI exerts its effects through its integration into cellular membranes, where it mimics natural phosphatidylinositol. The NBD group provides a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. This allows researchers to monitor the localization, movement, and interactions of lipids within cells. The molecular targets include various lipid-binding proteins and enzymes involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
C6-Nbd-Ceramide: Another fluorescent lipid analog used to study sphingolipid metabolism.
C6-Nbd-Glucosylceramide: Used to investigate glycosphingolipid biosynthesis and trafficking.
C6-Nbd-Lactosylceramide: Employed in studies of glycolipid metabolism and function.
Uniqueness
C6-Nbd-PI is unique due to its specific integration into phosphatidylinositol pathways, making it particularly useful for studying phosphoinositide signaling and metabolism. Its fluorescent properties provide a versatile tool for real-time visualization of lipid dynamics in living cells, distinguishing it from other lipid analogs .
Properties
IUPAC Name |
[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N4O16P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(44)55-25-27(26-56-60(53,54)58-39-37(49)35(47)34(46)36(48)38(39)50)57-31(45)21-18-16-19-24-40-28-22-23-29(43(51)52)33-32(28)41-59-42-33/h9-10,22-23,27,34-42,46-50H,2-8,11-21,24-26H2,1H3,(H,53,54)/b10-9-/t27?,34?,35-,36+,37-,38-,39?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAUTQLNRWWCV-MVLHOLQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N4O16P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110121-15-8 |
Source
|
Record name | 1,2-(Oleoyl)-N-(6-((7-nitrobenz-2-oxa-1,3-diazo-4-yl)aminocaproyl))phosphatidylinositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110121158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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